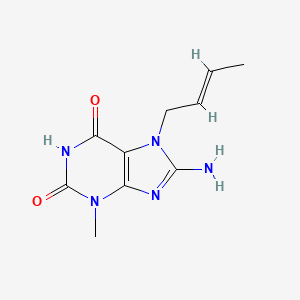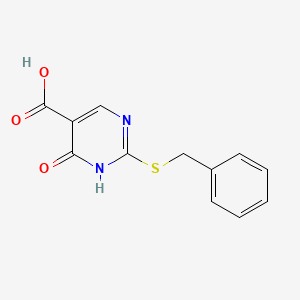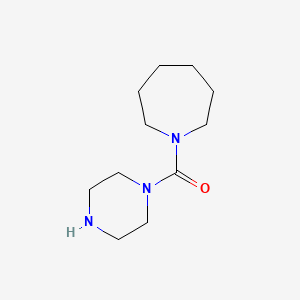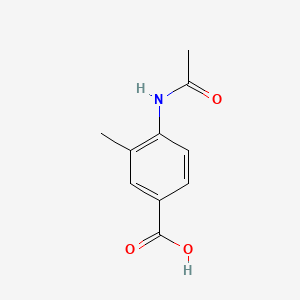
4-(Acetylamino)-3-methylbenzoic acid
概要
説明
4-(Acetylamino)-3-methylbenzoic acid is a chemical compound that is related to various derivatives and analogs studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, its structural analogs and derivatives have been synthesized and characterized, indicating a broader interest in acetylamino-substituted benzoic acids and their properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with different benzoic acid derivatives. For instance, the synthesis of 3-acetoacetylaminobenzo[b]furan derivatives is reported, which involves acylation of 3-aminobenzo[b]furans followed by various other steps to achieve the desired compounds with potential cysteinyl leukotriene receptor 2 antagonistic activity . Another related synthesis is the preparation of 4-acetylaminobenzo15crown-5 through a one-pot reaction involving C-acylation, oximation, and Beckmann rearrangement . These methods could potentially be adapted for the synthesis of 4-(Acetylamino)-3-methylbenzoic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(Acetylamino)-3-methylbenzoic acid has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows hydrogen-bonded dimers with specific dihedral angles for the substituent groups . Similarly, the structure of 4-acetylamino-2-bromo-5-isopropyl-1-methylimidazole has been elucidated, revealing the planarity of the heterocyclic ring and the dihedral angle of the acetylamino-group . These studies provide insights into how the acetylamino group and other substituents might influence the overall molecular conformation of 4-(Acetylamino)-3-methylbenzoic acid.
Chemical Reactions Analysis
The chemical reactivity of acetylamino-substituted compounds has been explored in various contexts. For instance, the ozonation of 4-acetylaminotoluene in acetic acid leads to a range of oxidation products, including 4-acetylaminobenzoic acid . This suggests that the acetylamino group can influence the reactivity of the benzene ring towards oxidative conditions. Additionally, the S-oxidation of 5-substituted 4-acetyl-2-acetylamino-Δ^2-1,3,4-thiadiazolines has been studied, showing the formation of thiadiazoline oxides . These reactions could be relevant when considering the chemical behavior of 4-(Acetylamino)-3-methylbenzoic acid under similar conditions.
Physical and Chemical Properties Analysis
The physical properties of compounds structurally related to 4-(Acetylamino)-3-methylbenzoic acid have been investigated. For example, the solid-liquid equilibria of binary mixtures involving 4-(acetylamino)toluene have been measured, and simple eutectic behaviors were observed . This information can be useful in predicting the melting behavior and solubility of 4-(Acetylamino)-3-methylbenzoic acid in various solvents. Additionally, the controlled precipitation of ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate to produce fine particles indicates that the acetylamino group can play a role in the crystallization and morphological characteristics of these compounds .
科学的研究の応用
Application 1: Corrosion Inhibition
- Summary of Application : 4-(Acetylamino)-3-methylbenzoic acid is used as a corrosion inhibitor for mild steel in 1M HCl .
- Methods of Application : The compound is applied to the mild steel using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
- Results or Outcomes : The compound shows excellent protection performance and achieves a corrosion inhibition efficiency value of 94% .
Application 2: Pharmaceutical Toxicology
- Summary of Application : 4-(Acetylamino)-3-methylbenzoic acid is used as a reference standard in pharmaceutical toxicology .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Application 3: Electrochemical Synthesis
- Summary of Application : 4-(Acetylamino)-3-methylbenzoic acid is used in the electrochemical synthesis of unnatural amino acids via anodic decarboxylation of N-acetylamino malonic acid derivatives .
- Methods of Application : The compound is used in an electrochemical approach that relies on anodic decarboxylation-intramolecular etherification of inexpensive and readily available N-acetylamino malonic acid monoesters under Hofer−Moest reaction conditions .
- Results or Outcomes : The decarboxylative cyclization proceeds under constant current conditions in an undivided cell in an aqueous medium without any added base .
Application 4: Biochemical Characterization
- Summary of Application : 4-(Acetylamino)-3-methylbenzoic acid is used in the biochemical and mutational characterization of N-Succinyl-amino acid racemase (NSAAR) .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
Application 5: Corrosion Inhibition
- Summary of Application : 4-(Acetylamino)-3-methylbenzoic acid is used as a corrosion inhibitor for mild steel in 1M HCl .
- Methods of Application : The compound is applied to the mild steel using various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
- Results or Outcomes : The compound shows excellent protection performance and achieves a corrosion inhibition efficiency value of 94% .
Application 6: Biochemical Characterization
- Summary of Application : 4-(Acetylamino)-3-methylbenzoic acid is used in the biochemical and mutational characterization of N-Succinyl-amino acid racemase (NSAAR) .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
特性
IUPAC Name |
4-acetamido-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-8(10(13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQSEJSRAJSUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191332 | |
| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-3-methylbenzoic acid | |
CAS RN |
37901-92-1 | |
| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037901921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Acetylamino)-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(ACETYLAMINO)-3-METHYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717B5T8C9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




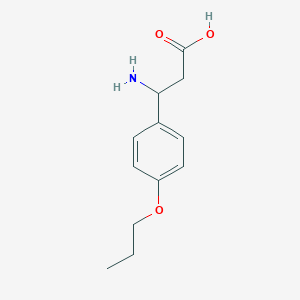

![N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline](/img/structure/B1274061.png)
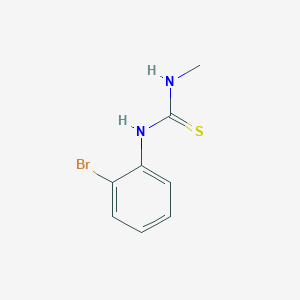
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1274064.png)


